molecular formula C28H18N6Na2O10S2 B14728994 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt CAS No. 5850-38-4

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt

Cat. No.: B14728994
CAS No.: 5850-38-4
M. Wt: 708.6 g/mol
InChI Key: VOQSTTSFXRGBMF-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is often used as a dye or pigment in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid to form the azo compound.

    Further Coupling: This intermediate product undergoes a second coupling reaction with 2-phenoxyaniline to form the final azo compound.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-methylphenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-chlorophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt

Uniqueness

The unique combination of nitro and phenoxy groups in 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt provides distinct electronic and steric properties, making it particularly effective as a dye with specific color properties and stability.

Properties

CAS No.

5850-38-4

Molecular Formula

C28H18N6Na2O10S2

Molecular Weight

708.6 g/mol

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(2-phenoxyphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C28H20N6O10S2.2Na/c29-25-24-16(14-22(45(38,39)40)26(25)32-30-17-10-12-18(13-11-17)34(36)37)15-23(46(41,42)43)27(28(24)35)33-31-20-8-4-5-9-21(20)44-19-6-2-1-3-7-19;;/h1-15,35H,29H2,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

VOQSTTSFXRGBMF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O.[Na+].[Na+]

Origin of Product

United States

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